molecular formula C13H14ClN3OS B297647 4-(2-CHLOROPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

4-(2-CHLOROPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

Cat. No.: B297647
M. Wt: 295.79 g/mol
InChI Key: VQEXAUSMIYWWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-CHLOROPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a heterocyclic compound with a unique structure that includes a chlorophenyl group, a dimethyl group, and a thioxo group

Preparation Methods

The synthesis of 4-(2-CHLOROPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chlorophenyl and dimethyl precursors.

    Cyclization Reaction: The key step involves the cyclization of these precursors to form the tetrahydropyrimidine ring. This is often achieved using a base such as sodium ethoxide in an organic solvent.

    Thioxo Group Introduction:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

4-(2-CHLOROPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the thioxo group to a thiol or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control to ensure the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-CHLOROPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antiviral, and anticancer properties.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.

Mechanism of Action

The mechanism of action of 4-(2-CHLOROPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar compounds to 4-(2-CHLOROPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE include:

    4-(2-chlorophenyl)-N,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This compound differs by having an oxo group instead of a thioxo group, which may alter its chemical reactivity and biological activity.

    4-(2-chlorophenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, affecting its solubility and potential interactions with biological targets.

    4-(2-chlorophenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-methyl ester: The ester derivative may have different pharmacokinetic properties compared to the carboxamide form.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14ClN3OS

Molecular Weight

295.79 g/mol

IUPAC Name

4-(2-chlorophenyl)-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C13H14ClN3OS/c1-7-10(12(18)15-2)11(17-13(19)16-7)8-5-3-4-6-9(8)14/h3-6,11H,1-2H3,(H,15,18)(H2,16,17,19)

InChI Key

VQEXAUSMIYWWFV-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2Cl)C(=O)NC

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2Cl)C(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.